molecular formula C14H12N2O2S B5856243 N-(4-cyanophenyl)-1-phenylmethanesulfonamide

N-(4-cyanophenyl)-1-phenylmethanesulfonamide

Cat. No. B5856243
M. Wt: 272.32 g/mol
InChI Key: VMBGDNJOKSZBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyanophenyl)-1-phenylmethanesulfonamide, also known as NPD1, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. NPD1 is a small molecule that belongs to the class of sulfonamides, and it has been shown to possess anti-inflammatory and neuroprotective properties.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-1-phenylmethanesulfonamide is not fully understood, but it is thought to involve the activation of signaling pathways that regulate inflammation and cell survival. This compound has been shown to activate the PI3K/Akt and ERK1/2 pathways, which are involved in cell survival and proliferation. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to promote the production of anti-inflammatory cytokines such as IL-10. In vivo studies have shown that this compound can reduce brain damage and improve neurological function in models of stroke and traumatic brain injury. This compound has also been shown to reduce inflammation and joint damage in models of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-cyanophenyl)-1-phenylmethanesulfonamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. This compound is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. This compound also has a short half-life in vivo, which can limit its effectiveness in some applications.

Future Directions

There are several potential future directions for research on N-(4-cyanophenyl)-1-phenylmethanesulfonamide. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of interest is the use of this compound in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating various diseases.

Synthesis Methods

The synthesis of N-(4-cyanophenyl)-1-phenylmethanesulfonamide involves the reaction of 4-cyanobenzenesulfonyl chloride with 1-phenylmethanamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the resulting product is purified using column chromatography. The yield of this compound is typically around 50-60%, and the purity can be confirmed using techniques such as NMR spectroscopy.

Scientific Research Applications

N-(4-cyanophenyl)-1-phenylmethanesulfonamide has been studied extensively in various scientific fields, including neuroscience, immunology, and cancer research. In neuroscience, this compound has been shown to have neuroprotective effects in models of ischemic stroke, traumatic brain injury, and Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects in models of multiple sclerosis and rheumatoid arthritis. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

N-(4-cyanophenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c15-10-12-6-8-14(9-7-12)16-19(17,18)11-13-4-2-1-3-5-13/h1-9,16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBGDNJOKSZBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.